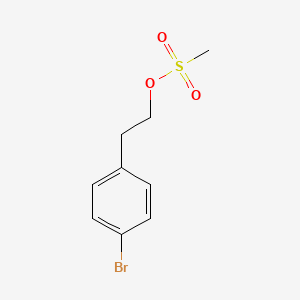

4-Bromophenethyl Methanesulfonate

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H11BrO3S |

|---|---|

Molecular Weight |

279.15 g/mol |

IUPAC Name |

2-(4-bromophenyl)ethyl methanesulfonate |

InChI |

InChI=1S/C9H11BrO3S/c1-14(11,12)13-7-6-8-2-4-9(10)5-3-8/h2-5H,6-7H2,1H3 |

InChI Key |

LLYNKHIQZYPMTJ-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)OCCC1=CC=C(C=C1)Br |

Origin of Product |

United States |

Synthetic Methodologies for 4 Bromophenethyl Methanesulfonate

Synthesis from 4-Bromophenethyl Alcohol Precursors

The most common and direct route to 4-bromophenethyl methanesulfonate (B1217627) involves the reaction of 4-bromophenethyl alcohol with a mesylating agent. This approach leverages the nucleophilic character of the alcohol's hydroxyl group to attack the electrophilic sulfur atom of the mesylating agent.

Direct Mesylation Protocols: Reagents and Reaction Conditions

The direct mesylation of 4-bromophenethyl alcohol is typically carried out using methanesulfonyl chloride (MsCl) as the mesylating agent in the presence of a non-nucleophilic base. The base is crucial for neutralizing the hydrochloric acid generated during the reaction, thus driving the reaction to completion.

Commonly employed bases include tertiary amines such as triethylamine (B128534) (TEA) or pyridine (B92270). The reaction is generally performed in an aprotic solvent, with dichloromethane (B109758) (DCM) being a frequent choice due to its inertness and ability to dissolve the reactants. The reaction is often conducted at reduced temperatures, typically between 0 °C and room temperature, to control the exothermic nature of the reaction and minimize the formation of byproducts. commonorganicchemistry.com

A general laboratory procedure involves dissolving 4-bromophenethyl alcohol in DCM, followed by the addition of triethylamine. The mixture is then cooled in an ice bath, and methanesulfonyl chloride is added dropwise. The reaction is typically stirred for several hours until completion, which can be monitored by techniques such as thin-layer chromatography (TLC).

Upon completion, the reaction mixture is worked up by washing with dilute acid (e.g., HCl) to remove excess triethylamine, followed by a wash with a basic solution (e.g., sodium bicarbonate) to remove any remaining acidic impurities. The organic layer is then dried over an anhydrous salt like magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 4-bromophenethyl methanesulfonate. Further purification can be achieved through techniques like column chromatography if necessary. commonorganicchemistry.com

Table 1: Typical Reagents and Conditions for Direct Mesylation of 4-Bromophenethyl Alcohol

| Reagent/Parameter | Role/Typical Value |

| Starting Material | 4-Bromophenethyl alcohol |

| Mesylating Agent | Methanesulfonyl chloride (MsCl) |

| Base | Triethylamine (TEA) or Pyridine |

| Solvent | Dichloromethane (DCM) |

| Temperature | 0 °C to room temperature |

| Reaction Time | Several hours |

| Work-up | Acid wash, base wash, drying |

| Purification | Column chromatography (optional) |

Optimization Strategies for Yield and Purity

Optimizing the synthesis of this compound focuses on maximizing the yield of the desired product while minimizing the formation of impurities. Key parameters that can be adjusted include the stoichiometry of the reactants, reaction temperature, and the choice of base and solvent.

Stoichiometry: Using a slight excess of both methanesulfonyl chloride (typically 1.1 to 1.5 equivalents) and the base can help ensure complete conversion of the starting alcohol. researchgate.net

Temperature Control: Maintaining a low temperature (e.g., 0 °C or below) during the addition of methanesulfonyl chloride is critical to prevent a rapid, uncontrolled exothermic reaction. This also helps to suppress the formation of byproducts, such as the corresponding alkyl chloride which can arise from the reaction of the alcohol with the generated triethylamine hydrochloride. researchgate.net

Choice of Base: While triethylamine is commonly used, other non-nucleophilic bases can be employed. The choice of base can influence the reaction rate and the profile of byproducts. For instance, sterically hindered bases may be used to further minimize side reactions. A study on the mesylation of primary alcohols suggested that N,N-dimethylbutylamine and triethylamine were effective for mesylation in a water-solvent system. researchgate.net

Alternative Mesylating Agent: In some cases, methanesulfonic anhydride (B1165640) can be used instead of methanesulfonyl chloride. commonorganicchemistry.com This can be advantageous as it avoids the in-situ generation of HCl and the subsequent formation of the corresponding alkyl chloride as a byproduct.

Purification: Thorough work-up procedures are essential for high purity. This includes sequential washing with acidic and basic aqueous solutions to remove all traces of the amine base and acidic byproducts. If the crude product still contains impurities, column chromatography on silica (B1680970) gel is an effective method for obtaining highly pure this compound.

Indirect Synthetic Pathways and Route Comparison

One conceivable indirect pathway could involve the nucleophilic substitution of a suitable leaving group on a 4-bromophenethyl precursor with a methanesulfonate salt. For instance, starting from 1-bromo-4-(2-haloethyl)benzene (where the halogen is iodine or another good leaving group), a reaction with a methanesulfonate salt, such as silver methanesulfonate, could potentially yield the desired product. This approach, however, introduces additional synthetic steps and may suffer from competing elimination reactions.

Another hypothetical route could start from a different functional group on the phenethyl moiety. For example, the reduction of a corresponding sulfonic acid derivative could be explored, though this is generally less common for ester synthesis.

Comparison of Routes:

| Synthetic Route | Advantages | Disadvantages |

| Direct Mesylation of 4-Bromophenethyl Alcohol | High efficiency, straightforward, one-step reaction. | Relies on the availability of the precursor alcohol. |

| Nucleophilic Substitution on 1-bromo-4-(2-haloethyl)benzene | Utilizes a different starting material. | Requires a multi-step synthesis, potential for side reactions (elimination). |

Scalability Considerations for Laboratory and Industrial Synthesis

Scaling up the synthesis of this compound from a laboratory to an industrial scale presents several challenges and considerations to ensure safety, efficiency, and cost-effectiveness.

Heat Management: The mesylation reaction is exothermic. On a large scale, efficient heat dissipation is crucial to maintain control over the reaction temperature and prevent runaway reactions. This may necessitate the use of jacketed reactors with precise temperature control systems.

Reagent Addition: The dropwise addition of methanesulfonyl chloride, which is manageable in the lab, needs to be carefully controlled on a larger scale to avoid localized overheating and potential side reactions. Automated dosing systems are often employed in industrial settings.

Solvent and Reagent Selection: While dichloromethane is a common laboratory solvent, its use on an industrial scale may be subject to environmental and safety regulations. Alternative solvents might need to be considered. The choice of base also becomes more critical in terms of cost, ease of removal, and potential for side reactions on a large scale.

Work-up and Purification: The aqueous work-up procedure needs to be adapted for large volumes. This can involve the use of large extraction vessels and phase separators. The need for chromatographic purification is generally avoided in industrial processes due to cost and time constraints. Therefore, optimizing the reaction conditions to achieve high purity in the crude product is paramount. Crystallization is often a more viable purification method at scale if the product is a solid.

Waste Management: The disposal of byproducts, such as triethylamine hydrochloride, and spent solvents must be handled in an environmentally responsible and cost-effective manner, which is a significant consideration in industrial production.

Process Safety: A thorough hazard and operability (HAZOP) study is essential before scaling up the synthesis to identify and mitigate potential safety risks associated with the reagents and the reaction itself.

Chemical Reactivity and Transformation Pathways of 4 Bromophenethyl Methanesulfonate

Nucleophilic Substitution Reactions Involving the Mesylate Leaving Group

The primary alcohol of 4-bromophenethyl alcohol is converted to a methanesulfonate (B1217627) (mesylate) ester, which is an excellent leaving group in nucleophilic substitution reactions. This transformation significantly enhances the electrophilicity of the adjacent carbon atom, making it susceptible to attack by a wide variety of nucleophiles. These reactions typically proceed via an S\textsubscript{N}2 mechanism, leading to the formation of a new bond between the nucleophile and the ethyl group.

Reactions with Nitrogen-Centric Nucleophiles (e.g., Amines, Azides)

4-Bromophenethyl methanesulfonate readily reacts with various nitrogen-containing nucleophiles to form new carbon-nitrogen bonds. These reactions are fundamental in the synthesis of a diverse array of nitrogen-containing compounds, including substituted amines and azides, which are precursors to primary amines.

The alkylation of primary and secondary amines with this compound provides access to the corresponding secondary and tertiary amines. However, these reactions can sometimes be complicated by multiple alkylations, as the product amine can also act as a nucleophile. To achieve mono-alkylation, reaction conditions such as stoichiometry, temperature, and the choice of base are carefully controlled. For instance, the use of a hindered, non-nucleophilic base can help to minimize side reactions.

Sodium azide (B81097) is another effective nitrogen nucleophile that reacts with this compound to produce 1-(2-azidoethyl)-4-bromobenzene. This reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) to ensure the solubility of the azide salt and to promote the S\textsubscript{N}2 pathway. The resulting azide can then be readily reduced to the corresponding primary amine, 2-(4-bromophenyl)ethan-1-amine, a valuable intermediate in pharmaceutical synthesis.

Table 1: Reactions of this compound with Nitrogen-Centric Nucleophiles

| Nucleophile | Reagent | Solvent | Product |

|---|---|---|---|

| Amine (Primary/Secondary) | RNH₂ or R₂NH | Acetonitrile (B52724) | 4-Bromo-N-(substituted)phenethylamine |

| Azide | Sodium Azide (NaN₃) | DMF | 1-(2-Azidoethyl)-4-bromobenzene |

Reactions with Oxygen-Centric Nucleophiles (e.g., Alcohols, Carboxylates)

Oxygen-based nucleophiles, such as alcohols and carboxylates, can displace the mesylate group to form ethers and esters, respectively. The Williamson ether synthesis, a classic method for ether formation, can be applied using this compound. In this reaction, an alcohol is first deprotonated with a strong base, such as sodium hydride, to form a more nucleophilic alkoxide. This alkoxide then displaces the mesylate in an S\textsubscript{N}2 reaction. This method is particularly effective for the synthesis of ethers from primary alkyl sulfonates.

Similarly, carboxylate anions, typically as their sodium or potassium salts, can react with this compound to yield the corresponding esters. The choice of solvent is crucial for these reactions, with polar aprotic solvents generally favoring the S\textsubscript{N}2 pathway.

Table 2: Reactions of this compound with Oxygen-Centric Nucleophiles

| Nucleophile | Reagent | Base | Solvent | Product |

|---|---|---|---|---|

| Alcohol | ROH | Sodium Hydride (NaH) | THF | 1-Bromo-4-(2-alkoxyethyl)benzene |

| Carboxylate | RCOONa | - | DMF | 2-(4-Bromophenyl)ethyl carboxylate |

Reactions with Sulfur-Centric Nucleophiles (e.g., Thiols, Sulfides)

Analogous to the synthesis of ethers, thioethers can be readily prepared by the reaction of this compound with thiols. Thiols are generally more nucleophilic than their corresponding alcohols, and their conjugate bases, thiolates, are even more potent nucleophiles. The reaction of a thiol with this compound in the presence of a base, such as a carbonate or hydroxide (B78521), proceeds efficiently to give the corresponding thioether.

Sulfide ions can also act as nucleophiles, leading to the formation of symmetrical or unsymmetrical sulfides, although these reactions can be more complex to control.

Table 3: Reactions of this compound with Sulfur-Centric Nucleophiles

| Nucleophile | Reagent | Base | Solvent | Product |

|---|---|---|---|---|

| Thiol | RSH | Potassium Carbonate (K₂CO₃) | Acetone | 1-Bromo-4-(2-(alkylthio)ethyl)benzene |

| Sulfide | Na₂S | - | Ethanol (B145695)/Water | Bis(2-(4-bromophenyl)ethyl)sulfide |

Reactions with Carbon-Centric Nucleophiles (e.g., Grignard Reagents, Enolates, Organometallics)

The formation of new carbon-carbon bonds is a cornerstone of organic synthesis, and this compound serves as a valuable electrophile for this purpose. Carbon-based nucleophiles such as Grignard reagents, enolates, and other organometallics can displace the mesylate group.

Enolates, generated from the deprotonation of carbonyl compounds, are soft nucleophiles that readily undergo C-alkylation with primary sulfonates. For example, the enolate of diethyl malonate can be alkylated with this compound to introduce the 4-bromophenethyl group at the α-position of the malonic ester. This is a key step in the malonic ester synthesis, which ultimately allows for the preparation of substituted carboxylic acids.

While Grignard reagents are powerful carbon nucleophiles, their high reactivity can sometimes lead to side reactions. However, under carefully controlled conditions, they can be used to form C-C bonds with alkyl sulfonates. Organocuprates (Gilman reagents) are often a milder and more selective alternative for such transformations.

Table 4: Reactions of this compound with Carbon-Centric Nucleophiles

| Nucleophile | Reagent | Base | Solvent | Product |

|---|---|---|---|---|

| Enolate | Diethyl Malonate | Sodium Ethoxide (NaOEt) | Ethanol | Diethyl 2-(2-(4-bromophenyl)ethyl)malonate |

| Organometallic | R-MgBr (Grignard) | - | THF | 1-Bromo-4-(alkylethyl)benzene |

Transition-Metal-Catalyzed Cross-Coupling Reactions

The aryl bromide moiety of this compound provides a handle for a variety of powerful transition-metal-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds at the aromatic ring, offering a complementary set of synthetic transformations to the nucleophilic substitution at the ethylmesylate group. Palladium-catalyzed reactions are particularly prominent in this context.

Prominent examples of such transformations include the Suzuki-Miyaura, Heck, and Sonogashira couplings.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. This method is highly versatile for the formation of biaryl structures. For this compound, this would involve the formation of a new carbon-carbon bond at the 4-position of the phenyl ring.

Heck Coupling: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base. This reaction is a powerful tool for the synthesis of substituted alkenes and for the construction of more complex molecular scaffolds.

Sonogashira Coupling: In the Sonogashira coupling, a terminal alkyne is coupled with the aryl bromide using a palladium catalyst and a copper(I) co-catalyst. This reaction is highly effective for the synthesis of aryl alkynes, which are important intermediates in many areas of organic synthesis.

The successful execution of these cross-coupling reactions requires careful selection of the catalyst system (palladium precursor and ligand), the base, and the solvent to achieve high yields and selectivity. A key consideration when using this compound in these reactions is the potential for the mesylate group to react under the basic conditions often employed. Therefore, milder bases or protection of the mesylate group might be necessary in some cases.

Table 5: Transition-Metal-Catalyzed Cross-Coupling Reactions of this compound

| Reaction Name | Coupling Partner | Catalyst System | Base | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 4-Arylphenethyl Methanesulfonate |

| Heck | Alkene (e.g., acrylate) | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | Substituted Cinnamate (B1238496) Derivative |

| Sonogashira | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI | Et₃N | 4-Alkynylphenethyl Methanesulfonate |

Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds. In the context of this compound, the carbon-bromine (C-Br) bond on the aromatic ring is the primary site of reactivity in these transformations, while the methanesulfonate group typically remains intact under standard conditions.

Suzuki-Miyaura Coupling with Boronic Acids/Esters

The Suzuki-Miyaura coupling is a versatile method for forming C(sp²)-C(sp²) or C(sp²)-C(sp³) bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. For this compound, this reaction enables the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the 4-position of the phenethyl moiety.

A representative example is the coupling of a similar compound, 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207), with various arylboronic acids. nrochemistry.com In these reactions, good yields were achieved using a Pd(PPh₃)₄ catalyst with a base such as K₃PO₄ in a solvent like 1,4-dioxane. nrochemistry.com Electron-rich boronic acids, in particular, have been shown to produce good product yields. nrochemistry.com The choice of solvent and base can significantly influence the reaction outcome, with combinations like dry toluene (B28343) and Cs₂CO₃ also proving effective. nrochemistry.com

Table 1: Exemplary Conditions for Suzuki-Miyaura Coupling of a 4-Bromophenyl Derivative

| Entry | Boronic Acid | Catalyst | Base | Solvent | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 60 |

| 2 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Toluene | 80 |

| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Toluene | 70 |

Data is for the coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine with various arylboronic acids and serves as a model for the reactivity of the 4-bromophenyl group. nrochemistry.com

Stille Coupling with Organotin Reagents

The Stille coupling reaction involves the palladium-catalyzed reaction of an organohalide with an organotin compound (organostannane). wikipedia.org This method is known for its tolerance of a wide variety of functional groups and the stability of the organotin reagents to air and moisture. nrochemistry.comwikipedia.org For this compound, the C(sp²)-Br bond can be coupled with various organostannanes.

The general mechanism of the Stille reaction involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organotin reagent, and reductive elimination to form the new C-C bond and regenerate the catalyst. wikipedia.org Aryl sulfonates can also participate in Stille couplings, reacting similarly to aryl bromides. wikipedia.org

Table 2: General Parameters for Stille Coupling

| Parameter | Description |

| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂·DCM |

| Organotin Reagent | R-Sn(Alkyl)₃ (R = vinyl, aryl, etc.) |

| Solvent | DMF, THF |

| Additives | CuI, LiCl |

| Temperature | Typically mild (e.g., 40 °C) |

This table provides a general overview of typical Stille coupling conditions. nrochemistry.comwikipedia.org

Heck Coupling with Alkenes

The Heck reaction, or Mizoroki-Heck reaction, is a palladium-catalyzed method for the arylation of alkenes. frontiersin.org It involves the reaction of an unsaturated halide or sulfonate with an alkene in the presence of a base. frontiersin.org In the case of this compound, the aryl bromide moiety can be coupled with various alkenes to form substituted stilbene (B7821643) or cinnamate derivatives, depending on the alkene used. The reaction typically favors the formation of the trans-substituted alkene. organic-chemistry.org

The choice of catalyst, base, and solvent significantly impacts the yield of the Heck reaction. wikipedia.org While traditional protocols exist, greener methods using solvents like ethanol and microwave irradiation for shorter reaction times have been developed. frontiersin.org

Table 3: Key Components in Heck Coupling Reactions

| Component | Examples | Role |

| Catalyst | Pd(OAc)₂, Pd EnCat®40 | Catalyzes the C-C bond formation |

| Base | NaOAc, Et₃N, K₂CO₃ | Neutralizes the generated acid |

| Solvent | DMF, NMP, EtOH | Solubilizes reactants and influences reactivity |

| Alkene | Styrene, acrylates | Coupling partner |

This table outlines the general components and their roles in a Heck coupling reaction. wikipedia.orgfrontiersin.orgorganic-chemistry.org

Mechanistic Considerations in C(sp²)–C(sp³) Bond Formation

The formation of a C(sp²)-C(sp³) bond via palladium-catalyzed cross-coupling reactions is a fundamental transformation in organic synthesis. The general catalytic cycle for reactions like the Suzuki-Miyaura coupling involves oxidative addition, transmetalation, and reductive elimination. nih.gov

Oxidative Addition: The active Pd(0) catalyst inserts into the C(sp²)-Br bond of this compound to form a Pd(II) intermediate.

Transmetalation: The organic group from the organoboron (in Suzuki-Miyaura) or organotin (in Stille) reagent is transferred to the palladium center. The presence of a base is crucial in the Suzuki-Miyaura reaction to facilitate this step. nih.gov

Reductive Elimination: The two organic fragments on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

For aryl sulfonates, mechanistic studies on related C-S bond formation suggest that photoexcited-state palladium catalysis can proceed via single-electron transfer (SET) processes involving Pd(I) radical hybrid species. nih.gov Density functional theory (DFT) calculations on the arylation of alkylamines have shown that for some substrates, the rate-determining step can be the C(sp³)-C(sp²) bond reductive elimination from a Pd(IV) intermediate. nih.gov

Nickel-Catalyzed Cross-Electrophile Coupling

Nickel-catalyzed cross-electrophile coupling has emerged as a powerful alternative to traditional cross-coupling methods, as it allows for the direct coupling of two different electrophiles, often an aryl halide and an alkyl halide, in the presence of a reducing agent. nih.gov This approach is advantageous as it avoids the need to pre-form organometallic reagents. nih.gov

For this compound, the aryl bromide can be coupled with various alkyl halides. While the mesylate group is also an electrophilic site, the C-Br bond is generally more reactive under these conditions. Nickel-catalyzed methods have been developed for the cross-coupling of aryl tosylates with alkyl Grignard reagents, demonstrating the feasibility of using sulfonate esters as electrophiles in such reactions. researchgate.net

Table 4: Example of Nickel-Catalyzed Cross-Electrophile Coupling of an Aryl Bromide

| Aryl Bromide | Alkyl Bromide | Catalyst System | Reductant | Solvent | Yield (%) |

| N-(4-bromophenyl)-4-methylbenzenesulfonamide | Ethyl 4-bromobutyrate | NiI₂·H₂O / 4,4'-dimethoxy-2,2'-bipyridine | Zn powder | DMPU | 99 |

Data from a reaction analogous to the coupling of this compound, demonstrating the high efficiency of nickel-catalyzed cross-electrophile coupling. researchgate.net

Dual-Catalytic Systems (e.g., Ni/Co) and Synergistic Effects

Dual-catalytic systems, particularly those combining nickel and cobalt, have shown significant promise in cross-electrophile coupling reactions. These systems can exhibit synergistic effects, where the combination of two catalysts leads to higher efficiency and selectivity than either catalyst alone. nih.gov

Mechanistic studies suggest that in a Ni/Co dual catalytic system for the coupling of aryl and alkyl halides, the nickel catalyst activates the aryl halide, while the cobalt co-catalyst activates the alkyl halide. nih.gov This division of labor allows for a more controlled and efficient reaction. Such systems have been successfully employed in the carbonylative cross-electrophile coupling of aryl and alkyl halides with carbon monoxide, demonstrating excellent functional group tolerance. nih.gov The synergistic role of Ni and Co is crucial for suppressing side reactions, such as aryl-alkyl homocoupling. nih.gov

Activation of Alkyl Electrophiles from Mesylates

The methanesulfonate (mesylate, MsO-) group in this compound is an excellent leaving group in nucleophilic substitution reactions. This reactivity stems from the fact that the mesylate anion is the conjugate base of the strong acid methanesulfonic acid. The negative charge on the departing mesylate anion is stabilized through resonance across the three oxygen atoms and by the inductive effect of the sulfur atom. masterorganicchemistry.com This inherent stability makes it a weak base and thus, an effective leaving group, far superior to the hydroxyl (-OH) group from which it is typically derived. chemistrysteps.comlumenlearning.com

The conversion of an alcohol, such as 4-bromophenethyl alcohol, into the corresponding mesylate is a common strategy to "activate" the alcohol for substitution reactions. chemistrysteps.com The process involves reacting the alcohol with methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534). lumenlearning.com This transformation converts the poor leaving group (-OH) into a highly effective one (-OMs) without altering the stereochemistry at the carbon atom bearing the group. lumenlearning.com

Once formed, the this compound features a strongly electrophilic sp³-hybridized carbon atom adjacent to the mesylate group. This activated electrophile is now susceptible to attack by a wide range of nucleophiles. masterorganicchemistry.com Depending on the reaction conditions, substrate structure, and the nature of the nucleophile, the compound can undergo substitution reactions such as SN1 or SN2. chemistrysteps.com For a primary alkyl mesylate like this compound, the S_N2 pathway is generally favored when strong nucleophiles are used. chemistrysteps.com

Exploration of Radical Pathways in Coupled Transformations

Beyond classical polar substitution reactions, the mesylate group can facilitate radical-mediated transformations, particularly in the context of transition metal-catalyzed cross-coupling reactions. Nickel-catalyzed cross-electrophile couplings, for instance, have been developed to couple alkyl sulfonates with other electrophiles like vinyl or aryl halides. rsc.org

In these systems, the generation of an alkyl radical from the alkyl mesylate is a key mechanistic step. While the C–O bond of the mesylate is strong, it can be activated for radical generation. One proposed mechanism involves an initial Finkelstein-type reaction, where a halide source in the catalytic system (e.g., iodide from NiI₂) exchanges with the mesylate to form an alkyl iodide in situ. rsc.org This newly formed alkyl iodide can then react with a low-valent nickel complex, such as [Ni(I)], to generate the corresponding alkyl radical through a single-electron transfer (SET) process. rsc.org This radical can then participate in subsequent coupling steps. The combination of visible light photoredox catalysis with transition metal catalysis has also emerged as a powerful tool for activating alcohols and their derivatives, like mesylates, toward radical formation for C(sp³)–C(sp³) bond formation. acs.org

Substrate Scope and Functional Group Tolerance

The utility of coupling reactions involving alkyl mesylates is significantly enhanced by their tolerance for a wide range of functional groups. In nickel-catalyzed cross-electrophile couplings, various functional groups on both the alkyl mesylate and the coupling partner are often well-tolerated. This broad scope allows for the late-stage functionalization of complex molecules.

The table below illustrates the typical substrate scope for nickel-catalyzed coupling reactions involving alkyl mesylates, demonstrating the compatibility with various functional groups.

Table 1: Illustrative Substrate Scope in Ni-Catalyzed Coupling of Alkyl Mesylates This table is a representative example based on typical findings in the literature, such as Ni-catalyzed cross-electrophile couplings. rsc.org

| Entry | Alkyl Mesylate Derivative | Coupling Partner (Aryl/Vinyl Halide) | Tolerated Functional Group(s) |

|---|---|---|---|

| 1 | Primary Alkyl Mesylate | 4-Chlorobenzonitrile | Nitrile (–CN) |

| 2 | Secondary Alkyl Mesylate | 4-Vinylpyridine | Pyridyl Nitrogen |

| 3 | Mesylate from Oleyl Alcohol | 1-Bromo-4-fluorobenzene | Alkene, Fluoro- |

| 4 | Tetrahydrofurfuryl Mesylate | Methyl 4-bromobenzoate | Ether, Ester |

This tolerance is crucial for synthetic efficiency, as it minimizes the need for protecting group strategies. However, challenges can arise with particularly sensitive groups or when competing reaction pathways, such as O-alkylation with unactivated electrophiles, become significant. nih.gov

Radical-Mediated Reactions

Generation of Aryl Radicals from the Bromide Moiety

The 4-bromo-substituent on the phenyl ring of this compound serves as a versatile precursor for the generation of aryl radicals. Aryl radicals are highly reactive intermediates that are valuable in the construction of carbon-carbon and carbon-heteroatom bonds. acs.orgbohrium.com Traditionally, generating these radicals required harsh conditions or toxic reagents like tri-n-butyltin hydride. nih.gov

Modern methods allow for the formation of aryl radicals from aryl halides under much milder conditions. acs.org A prominent strategy is visible-light photoredox catalysis. In this process, a photocatalyst (either a transition metal complex or an organic dye) absorbs visible light and enters an excited state. nih.gov The excited photocatalyst can then transfer a single electron to the aryl bromide, forming a radical anion. This intermediate rapidly fragments, cleaving the carbon-bromine bond to release a bromide anion and the desired aryl radical. nih.gov Other methods include the use of chemical reductants like Rongalite, which can act as a precursor to super electron donors, initiating a radical chain reaction under transition-metal-free conditions. acs.org

Intermolecular Radical Additions

The generated aryl radical can also react with external molecules in intermolecular addition reactions. A classic example is the Giese reaction, where a radical adds to an electron-deficient alkene. researchgate.net The aryl radical derived from the 4-bromophenethyl moiety could add to acceptors like acrylates, acrylonitrile, or vinyl sulfones. This process forms a new carbon-carbon bond and generates a new radical intermediate adjacent to the electron-withdrawing group, which is then typically quenched by a hydrogen atom donor to yield the final product.

Visible light-induced photoredox catalysis has significantly expanded the scope of these intermolecular additions, providing a facile route to complex products. rsc.org The versatility of this approach allows for the coupling of aryl radicals with a diverse array of radical acceptors, making it a powerful tool for molecular construction. beilstein-journals.orgnih.gov

Table 2: Examples of Intermolecular Radical Additions This table provides general examples of intermolecular additions involving aryl radicals and various partners.

| Entry | Aryl Radical Source (Example) | Radical Acceptor | Product Type |

|---|---|---|---|

| 1 | Aryl Bromide | Electron-Deficient Alkene (e.g., Methyl Acrylate) | γ-Aryl Ester (Giese-type product) researchgate.net |

| 2 | Aryl Bromide | Enamine | γ-Ketoester (after hydrolysis) rsc.org |

| 3 | Aryl Bromide | Heteroarene | Arylated Heterocycle |

Other Derivatization and Functional Group Interconversion Strategies

The strategic location of the bromide and methanesulfonate groups on the this compound molecule allows for a diverse array of chemical transformations. These reactions enable the synthesis of a wide range of derivatives, each with potentially unique properties and applications. This section explores several key derivatization and functional group interconversion strategies that have been employed.

Conversion of the Bromide to Other Halides or Hydrogen

The aryl bromide moiety of this compound can be readily converted into other halides or removed entirely through hydrogenolysis. These transformations are fundamental in organic synthesis, providing pathways to novel compounds and allowing for the strategic removal of a directing group.

Halogen Exchange Reactions:

While direct conversion of the aryl bromide to other halides such as fluoride (B91410) or chloride is not commonly reported for this compound itself, analogous transformations on similar aryl bromide substrates are well-established. For instance, the Finkelstein reaction, traditionally used for alkyl halides, is not directly applicable to aryl halides. However, palladium-catalyzed cross-coupling reactions can be adapted for this purpose. For example, the use of fluoride sources like cesium fluoride in the presence of a palladium catalyst can facilitate the conversion of aryl bromides to aryl fluorides.

Hydrogenolysis (Debromination):

The removal of the bromine atom, a process known as hydrodebromination or hydrogenolysis, is a more frequently employed strategy. This reaction effectively replaces the bromine with a hydrogen atom, yielding phenethyl methanesulfonate. Several methods are available for the reductive dehalogenation of aryl bromides. organic-chemistry.org

Catalytic hydrogenation is a common and effective method. organic-chemistry.org This typically involves reacting the aryl bromide with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C). organic-chemistry.orgresearchgate.net These reactions are often carried out under neutral conditions and can be highly selective, leaving other functional groups like the methanesulfonate ester intact. organic-chemistry.orgresearchgate.net The efficiency of the reduction can be influenced by the catalyst loading and reaction conditions. For instance, bromides are generally reduced more readily than chlorides under these conditions. organic-chemistry.org

Alternative reducing agents can also be employed. Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (B95107) has been shown to be effective for the rapid hydrogenolysis of aryl bromides. acs.orgdocumentsdelivered.com Other methods include the use of sodium borohydride (B1222165) in the presence of a suitable catalyst, which can offer a milder and more environmentally friendly approach. nih.gov Micellar catalysis, utilizing nanoreactors in water, has also been explored for the debromination of functionalized aromatic derivatives, highlighting a green chemistry approach to this transformation. nih.gov

Table 1: Selected Methods for the Debromination of Aryl Bromides

| Reagent/Catalyst System | Conditions | Comments |

| H₂/Pd-C | Neutral conditions | Selective for bromides over other functional groups like nitro and cyano. organic-chemistry.orgresearchgate.net |

| LiAlH₄ | Tetrahydrofuran | Fast and efficient reduction of aryl bromides. acs.orgdocumentsdelivered.com |

| NaBH₄/Catalyst | Aqueous media | Milder and more environmentally friendly option. nih.gov |

Transformation of the Bromide into Other Carbon-Based Functionalities

The carbon-bromine bond in this compound is a versatile handle for the introduction of new carbon-based functional groups through various cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, enabling the construction of complex molecular architectures.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling reaction is a powerful tool for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.orglibretexts.org In the context of this compound, the aryl bromide can be coupled with a variety of aryl or vinyl boronic acids to generate biaryl or styrenyl derivatives, respectively. wikipedia.orgorganic-chemistry.org

The general reaction scheme involves the oxidative addition of the aryl bromide to a palladium(0) catalyst, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org A key advantage of the Suzuki coupling is its tolerance to a wide range of functional groups and its ability to be performed under relatively mild and often aqueous conditions. wikipedia.org

Table 2: Key Components of the Suzuki-Miyaura Coupling Reaction

| Component | Role | Examples |

| Palladium Catalyst | Facilitates the coupling reaction | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(OAc)₂ organic-chemistry.org |

| Organoboron Reagent | Provides the new carbon fragment | Arylboronic acids, vinylboronic acids |

| Base | Activates the organoboron species | Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄ wikipedia.org |

| Solvent | Reaction medium | Toluene, THF, Dioxane, Water wikipedia.org |

Sonogashira Coupling:

The Sonogashira coupling reaction provides a direct route to the synthesis of aryl alkynes by coupling an aryl halide with a terminal alkyne. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.org Applying this to this compound would allow for the introduction of an alkynyl group at the para-position of the phenyl ring.

The reaction mechanism involves the formation of a copper acetylide species, which then undergoes transmetalation to a palladium(II) complex, followed by reductive elimination. youtube.com The Sonogashira coupling is valued for its mild reaction conditions and its utility in the synthesis of conjugated enynes and arylalkynes, which are important building blocks in materials science and medicinal chemistry. libretexts.orgresearchgate.net

Other Carbon-Carbon Bond Forming Reactions:

Beyond Suzuki and Sonogashira couplings, other palladium-catalyzed reactions such as the Heck reaction (coupling with an alkene) and cyanation (introduction of a nitrile group) could also be envisioned for the transformation of the bromide in this compound. These reactions further expand the synthetic utility of this compound, allowing for the creation of a diverse library of derivatives.

Application as a Derivatization Reagent for Analytical Screening

Derivatization is a chemical modification process used to convert an analyte into a product that is more suitable for analysis by a particular technique, such as chromatography. nih.govgreyhoundchrom.com This often involves enhancing the analyte's volatility, improving its chromatographic behavior, or increasing its detectability.

While specific applications of this compound as a derivatizing agent are not extensively documented, its chemical structure suggests potential utility in this area. The methanesulfonate group is a good leaving group, making the molecule susceptible to nucleophilic attack. This reactivity could be harnessed to derivatize analytes containing nucleophilic functional groups, such as phenols or amines.

For instance, in the analysis of phenolic compounds by gas chromatography (GC) or high-performance liquid chromatography (HPLC), derivatization is often necessary to improve their volatility and thermal stability. mdpi.comresearchgate.net Reagents that react with the hydroxyl group of phenols to form more stable and detectable derivatives are commonly employed. nih.gov Similarly, in the analysis of biogenic amines, derivatization is crucial for decreasing their polarity and enabling their separation and detection by GC. nih.gov

In a hypothetical scenario, this compound could react with a phenolic analyte in the presence of a base. The phenoxide ion would act as a nucleophile, displacing the methanesulfonate group to form a 4-bromophenethyl ether derivative of the phenol. The introduction of the 4-bromophenethyl group would increase the molecular weight and potentially improve the chromatographic properties of the analyte. The bromine atom could also serve as a useful tag for detection by mass spectrometry (MS) due to its characteristic isotopic pattern.

The use of methanesulfonate-containing compounds as derivatizing agents for the analysis of genotoxic impurities has been reported. nih.govnih.govresearchgate.net For example, methyl methanesulfonate and ethyl methanesulfonate have been determined in pharmaceutical substances by derivatization followed by HPLC-UV or GC-MS analysis. nih.govnih.govresearchgate.net These methods often involve reacting the methanesulfonates with a reagent that imparts a strong UV chromophore or a group suitable for mass spectrometric detection. nih.govgoogle.com While this is the reverse of using this compound as the derivatizing agent, it highlights the reactivity of the methanesulfonate group in analytical derivatization schemes.

Table 3: Potential Analytical Derivatization Strategies

| Analytical Technique | Target Analyte | Potential Derivatization Reaction | Purpose of Derivatization |

| GC-MS | Phenols, Amines | Nucleophilic substitution of the methanesulfonate group | Increase volatility, improve chromatographic separation, introduce a detectable tag (bromine). researchgate.netsci-hub.se |

| HPLC-UV/MS | Nucleophilic compounds | Formation of a 4-bromophenethyl derivative | Enhance detectability (UV or MS), alter retention time. nih.govnih.gov |

Applications in Complex Chemical Synthesis

Role as a Key Intermediate in Multi-Step Organic Synthesis

The utility of 4-bromophenethyl methanesulfonate (B1217627) as a key intermediate stems from its ability to undergo sequential, chemoselective reactions. rsc.orgutdallas.edu In a typical multi-step synthesis, the more reactive mesylate group is often addressed first, allowing for the introduction of a side chain via nucleophilic substitution. The more stable bromo group is then available for subsequent transformations, such as palladium-catalyzed cross-coupling reactions, to build further molecular complexity. youtube.comyoutube.comyoutube.com This stepwise approach provides chemists with precise control over the construction of the target molecule. rsc.orgutdallas.edu

The presence of both an alkylating component (the phenethyl mesylate) and an aryl halide component (the bromophenyl group) within the same molecule makes it a versatile precursor for creating diverse scaffolds. For example, the phenethyl portion can be used to introduce a specific side chain onto a heterocyclic core, while the bromo-substituted phenyl ring can later be functionalized to modulate the electronic or steric properties of the final compound or to serve as a handle for attaching other molecular fragments.

Construction of Architecturally Diverse Nitrogen-Containing Heterocycles

A significant application of 4-bromophenethyl methanesulfonate is in the synthesis of nitrogen-containing heterocycles, which are prevalent scaffolds in medicinal chemistry due to their wide range of biological activities. rsc.orgresearchgate.net

The piperazine (B1678402) ring is a common motif in many pharmaceuticals. rsc.orgontosight.aiontosight.ai this compound serves as a key reagent for the N-alkylation of piperazine and its derivatives. In these reactions, a nitrogen atom of the piperazine ring acts as a nucleophile, displacing the mesylate group to form a new carbon-nitrogen bond. This reaction yields 1-(4-bromophenethyl)piperazine (B1603645) derivatives, which can be further modified. For instance, these intermediates are used in the synthesis of compounds with potential as atypical antipsychotic agents or for the treatment of neuropsychiatric disorders like schizophrenia and depression. nih.govbg.ac.rs The bromophenyl group on these piperazine derivatives remains available for subsequent cross-coupling reactions to introduce further diversity. google.comnih.gov

Table 1: Examples of Piperazine-based Syntheses

| Starting Material | Reagent | Product Scaffold | Potential Application |

|---|---|---|---|

| Piperazine | This compound | 1-(4-Bromophenethyl)piperazine | Antipsychotic agents nih.gov |

| N-Boc-piperazine | This compound | N-Boc-4-(4-bromophenethyl)piperazine | Intermediate for 5HT1A receptor ligands bg.ac.rs |

Benzimidazoles are another important class of heterocycles with a broad spectrum of biological activities, including use as antimicrobial and anticancer agents. nih.govrsc.orgnih.gov The synthesis of certain benzimidazole (B57391) derivatives can involve the use of this compound. Typically, a pre-formed benzimidazole with a nucleophilic nitrogen atom is alkylated with this compound. This introduces the 4-bromophenethyl group onto the benzimidazole core. The resulting intermediate can then undergo further functionalization at the aryl bromide position to generate a library of compounds for biological screening. nih.gov These synthetic strategies are crucial for developing new therapeutic agents, such as selective monoamine oxidase B (MAO-B) inhibitors for the treatment of Parkinson's disease. nih.gov

The utility of this compound extends to the synthesis of various other nitrogen-containing rings (azacycles). For example, it can be used to alkylate piperidine (B6355638) derivatives to create N-(4-bromophenethyl)piperidines. chemicalbook.comgoogle.com These structures are precursors to compounds evaluated for a range of pharmacological activities. The general strategy involves the nucleophilic attack of the secondary amine of the piperidine ring on the electrophilic carbon bearing the mesylate group. google.com This approach has been utilized in the synthesis of N-aryl-N-(4-piperidinyl)amides and related structures. google.com

Synthesis of Optically Active Compounds

While direct examples involving this compound in asymmetric synthesis are not extensively detailed in the provided search results, the synthesis of optically active compounds often involves the use of chiral building blocks or chiral catalysts. A common strategy to produce optically active piperazine or piperidine derivatives would involve reacting this compound with a chiral, enantiomerically pure piperazine or piperidine precursor. Alternatively, a prochiral intermediate could be reacted with this compound, followed by a chiral resolution step or an asymmetric transformation later in the synthetic sequence. The synthesis of complex chiral molecules often relies on such multi-step sequences where key fragments are coupled together. google.com

Precursor in the Synthesis of Specific Scaffolds for Chemical Biology Research

In chemical biology, specific molecular probes and scaffolds are required to investigate biological processes. This compound serves as a precursor for creating such specialized molecules. For example, it can be used to synthesize scaffolds for studying G protein-coupled receptors (GPCRs) or other biological targets. The 4-bromophenethyl moiety can be a key part of the pharmacophore that interacts with the target protein. The bromo-group provides a convenient point for late-stage functionalization, such as the attachment of fluorescent tags, biotin (B1667282) labels, or photoaffinity labels, which are essential tools for chemical biology research. The synthesis of N-{4-[2-(4-aryl-piperazin-1-yl)-ethyl]-phenyl}-arylamides as potential 5-HT1A receptor ligands is an example of its application in creating probes for neurochemical research. bg.ac.rs

Computational and Mechanistic Investigations

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory (DFT) is a cornerstone of computational chemistry for studying the electronic structure and reactivity of molecules. mdpi.com DFT calculations could be employed to investigate various reactions involving 4-Bromophenethyl Methanesulfonate (B1217627), such as nucleophilic substitution (SN2) or elimination (E2) reactions, as well as more complex metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura or Sonogashira couplings. sciforum.netlibretexts.orgorganic-chemistry.org

In a hypothetical DFT study of an SN2 reaction at the benzylic carbon of 4-Bromophenethyl Methanesulfonate, the energies of the reactants, transition state, and products would be calculated to determine the reaction's thermodynamic and kinetic feasibility. The choice of functional (e.g., B3LYP) and basis set (e.g., 6-31+G*) would be crucial for obtaining accurate results. researchgate.net Solvent effects, which can significantly influence reaction rates, can be modeled using methods like the Polarizable Continuum Model (PCM). researchgate.netconicet.gov.ar

For metal-catalyzed reactions, DFT can elucidate the intricate steps of the catalytic cycle. For instance, in a Suzuki coupling, DFT could model the oxidative addition of this compound to a palladium(0) catalyst, the subsequent transmetalation with a boronic acid derivative, and the final reductive elimination to form the cross-coupled product. mdpi.comnih.gov Such studies provide insights into the geometry of intermediates and transition states, helping to understand the role of ligands and other reaction parameters. mdpi.com

A DFT analysis of a molecule like this compound would also involve the calculation of various molecular descriptors to predict its reactivity. These descriptors are derived from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

| Reactivity Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

| Electronic Chemical Potential (μ) | μ = -(I + A) / 2 | Escaping tendency of electrons. |

| Global Electrophilicity Index (ω) | ω = μ2 / (2η) | Propensity to accept electrons. |

This table outlines key reactivity descriptors that can be calculated using DFT to predict the chemical behavior of a molecule.

Computational Analysis of Transition States and Energy Barriers

A critical aspect of computational reaction mechanism studies is the location and characterization of transition states. A transition state represents the highest energy point along the reaction coordinate and is characterized by having exactly one imaginary frequency in its vibrational spectrum. The energy difference between the reactants and the transition state is the activation energy or energy barrier, which is a key determinant of the reaction rate.

For a potential SN2 reaction of this compound with a nucleophile, computational analysis would involve a search for the transition state structure where the nucleophile is partially bonded to the benzylic carbon and the methanesulfonate leaving group is partially detached. sciforum.netresearchgate.net The calculated energy of this transition state would allow for the determination of the activation energy.

Molecular Dynamics Simulations of Reaction Pathways

While DFT calculations are excellent for studying stationary points on a potential energy surface, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. sciforum.net MD simulations solve Newton's equations of motion for a system of atoms, allowing the exploration of conformational changes and reaction pathways in a more realistic, dynamic environment. sciforum.net

For this compound, MD simulations could be used to study its conformational preferences in different solvents. This can be particularly important for understanding how the molecule orients itself before a reaction occurs. In the context of a reaction, MD simulations can be used to sample the potential energy surface and identify plausible reaction pathways, which can then be further investigated with higher-level quantum mechanical methods.

Although computationally intensive, MD simulations can reveal dynamic effects that are not captured by static DFT calculations, such as the role of solvent molecule fluctuations in facilitating a reaction.

Elucidation of Catalyst-Substrate Interactions in Metal-Catalyzed Processes

In metal-catalyzed reactions, the interaction between the catalyst and the substrate is crucial for the reaction to proceed efficiently. Computational methods can provide detailed insights into these interactions. For a hypothetical Suzuki-Miyaura reaction involving this compound, computational studies could model the coordination of the bromophenyl group to the palladium center. mdpi.comnih.gov

By analyzing the non-covalent interactions, such as van der Waals forces and hydrogen bonding, between the catalyst-substrate complex and the surrounding solvent molecules, a more complete picture of the reaction environment can be obtained. This level of detail is invaluable for designing more efficient catalytic systems.

Analytical Methodologies for Chemical Analysis and Characterization

Spectroscopic Characterization of Reaction Intermediates and Products

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of 4-Bromophenethyl Methanesulfonate (B1217627).

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of 4-Bromophenethyl Methanesulfonate, the protons of the ethyl bridge and the aromatic ring would exhibit characteristic chemical shifts and coupling patterns. The methyl protons of the methanesulfonate group would appear as a distinct singlet.

| Assignment | Expected ¹H NMR Chemical Shift (δ, ppm) | Expected Multiplicity | Expected ¹³C NMR Chemical Shift (δ, ppm) |

|---|---|---|---|

| CH₃-SO₂ | ~2.9-3.0 | Singlet | ~38-40 |

| Ar-CH₂ | ~3.0-3.2 | Triplet | ~35-40 |

| CH₂-O | ~4.3-4.5 | Triplet | ~68-72 |

| Aromatic CH (ortho to CH₂CH₂OMs) | ~7.1-7.3 | Doublet | ~130-132 |

| Aromatic CH (ortho to Br) | ~7.4-7.6 | Doublet | ~132-134 |

| Aromatic C (ipso to Br) | - | - | ~120-123 |

| Aromatic C (ipso to CH₂CH₂OMs) | - | - | ~137-140 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the sulfonate ester group and the substituted benzene (B151609) ring.

Key expected absorption bands include the strong asymmetric and symmetric stretching vibrations of the S=O bonds in the methanesulfonate group, typically observed in the regions of 1350-1380 cm⁻¹ and 1170-1190 cm⁻¹, respectively. The S-O-C stretching vibration would likely appear in the 1000-960 cm⁻¹ range. The C-Br stretching vibration is expected in the lower frequency region, typically between 600 and 500 cm⁻¹. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while C-C stretching vibrations within the benzene ring would appear in the 1600-1450 cm⁻¹ region. The substitution pattern on the benzene ring can also be inferred from the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region and the out-of-plane bending vibrations below 900 cm⁻¹. Data from related compounds like 4-bromophenol (B116583) derivatives and methanesulfonic acid salts support these expected spectral features. nist.govnist.gov

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H | Stretching | 3100-3000 |

| Aliphatic C-H | Stretching | 3000-2850 |

| S=O (Sulfonate) | Asymmetric Stretching | 1380-1350 |

| S=O (Sulfonate) | Symmetric Stretching | 1190-1170 |

| S-O-C | Stretching | 1000-960 |

| C-Br | Stretching | 600-500 |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the molecular formula.

For this compound, the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak [M]⁺. Due to the presence of bromine, a characteristic isotopic pattern for the molecular ion would be observed, with two peaks of nearly equal intensity separated by 2 m/z units ([M]⁺ and [M+2]⁺). Common fragmentation pathways for methanesulfonate esters often involve the loss of the methanesulfonyl group (•SO₂CH₃) or the methoxy (B1213986) group (•OCH₃). nist.gov The molecular weight of this compound is 279.15 g/mol .

Chromatographic Techniques for Purification and Analysis

Chromatographic techniques are essential for the separation, purification, and analytical assessment of this compound. These methods are particularly important for monitoring reaction progress and for analyzing complex mixtures.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and effective technique for monitoring the progress of a chemical reaction. By spotting the reaction mixture on a TLC plate and developing it with an appropriate solvent system, the consumption of starting materials and the formation of products can be visualized. The difference in polarity between the reactants and the product, this compound, allows for their separation on the TLC plate. Visualization can be achieved using UV light, due to the aromatic ring, or by staining with a suitable reagent.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique used for the identification and quantification of compounds in complex mixtures. This method is particularly valuable for the trace analysis of potential genotoxic impurities like sulfonate esters in pharmaceutical substances. nih.govd-nb.info

For the analysis of this compound, a reversed-phase HPLC column, such as a C18 column, would typically be used. The mobile phase would likely consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a modifier such as formic acid to improve peak shape and ionization efficiency. nih.gov The mass spectrometer, operating in tandem (MS/MS) mode, provides enhanced selectivity and sensitivity by monitoring specific fragmentation transitions of the target analyte. This allows for the reliable detection and quantification of this compound even at very low concentrations.

Quantitative Analysis in Reaction Monitoring and Yield Determination

The synthesis of this compound necessitates precise analytical methodologies for real-time reaction monitoring and accurate final product yield determination. These quantitative techniques are crucial for optimizing reaction conditions, ensuring the complete consumption of starting materials, and maximizing the output of the desired product. The primary methods employed for these purposes are chromatographic and spectroscopic techniques, which offer high sensitivity and selectivity.

The synthesis of this compound typically proceeds via the reaction of 4-bromophenethyl alcohol with methanesulfonyl chloride in the presence of a base. Quantitative analysis focuses on measuring the disappearance of the reactants and the appearance of the product over time.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful tools for monitoring the progress of the synthesis of this compound. These methods separate the components of a reaction mixture, allowing for the individual quantification of the starting materials, intermediates, and the final product.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for reaction monitoring due to its ability to analyze a wide range of organic compounds with high resolution. For the analysis of this compound synthesis, a reversed-phase HPLC method is typically employed. A C18 column is often used with a mobile phase consisting of a mixture of acetonitrile and water. Detection is commonly performed using an ultraviolet (UV) detector, as the aromatic ring in this compound provides a chromophore that absorbs UV light. mdpi.com

To monitor the reaction, small aliquots are withdrawn from the reaction mixture at regular intervals, quenched, and injected into the HPLC system. The peak areas corresponding to 4-bromophenethyl alcohol and this compound are recorded. By comparing these peak areas to those of standard solutions of known concentrations, the concentration of each species in the reaction mixture can be determined over time. This allows for the calculation of the reaction conversion.

Illustrative HPLC Reaction Monitoring Data

The following table illustrates the type of data that would be generated from HPLC monitoring of the synthesis of this compound. Please note that this data is illustrative to demonstrate the analytical principle, as specific experimental data for this reaction is not publicly available.

| Reaction Time (minutes) | 4-Bromophenethyl Alcohol Peak Area | This compound Peak Area | Conversion (%) |

| 0 | 154320 | 0 | 0 |

| 30 | 98765 | 55432 | 36 |

| 60 | 54321 | 99876 | 65 |

| 90 | 12345 | 141234 | 92 |

| 120 | < 1000 | 152109 | > 99 |

Gas Chromatography (GC)

Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is another effective method for reaction monitoring and yield determination. libretexts.org This technique is suitable for volatile and thermally stable compounds. For the analysis of this compound, the compound would be vaporized and separated on a capillary column. The flame ionization detector (FID) or a mass spectrometer can be used for detection and quantification. google.com Similar to HPLC, aliquots are taken from the reaction mixture over time to track the progress.

Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for both structural elucidation and quantitative analysis.

Quantitative NMR (qNMR)

Quantitative ¹H NMR (qNMR) is a powerful non-destructive technique that can be used to determine the purity of the final product and the reaction yield without the need for a calibration curve for the analyte, provided a certified internal standard is used. To determine the yield, a known amount of an internal standard (a compound that does not react with any species in the mixture and has a resonance that does not overlap with the analyte signals) is added to the final reaction mixture.

By integrating the signals corresponding to specific protons of this compound and the internal standard, the molar ratio of the product to the standard can be calculated. Knowing the initial amount of the limiting reactant and the amount of internal standard added, the absolute yield of the reaction can be accurately determined. For this compound, the distinct signals of the aromatic protons or the methylene (B1212753) protons adjacent to the sulfonate group can be used for quantification.

Yield Determination in Related Sulfonate Ester Syntheses

While specific yield determination studies for this compound are not widely published, data from the synthesis of structurally related sulfonate esters can provide insight into expected yields under optimized conditions. The following table presents reported yields for similar reactions.

| Compound | Reaction Type | Yield (%) | Reference |

| cis-2-(2,4-dichlorophenyl)-2-(-triazol-1-ylmethyl)-dioxolan-4-yl methanesulfonate | Esterification | 88 | |

| 2-{4-[(4-bromophenyl)sulfonyl]benzamido}-3-methylbutanoic acid | N-acylation | 94 |

These examples highlight that high yields can be achieved for the formation of sulfonate esters with appropriate optimization of reaction parameters such as temperature, reaction time, and stoichiometry of reagents.

Future Perspectives and Emerging Research Directions

Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The dual functionality of 4-Bromophenethyl Methanesulfonate (B1217627), featuring a reactive methanesulfonate leaving group and an aryl bromide moiety suitable for cross-coupling, presents a prime opportunity for the application of advanced catalytic systems. Future research is expected to focus on developing catalysts that can selectively target one functional group while leaving the other intact, or that can facilitate tandem reactions in a single pot.

Emerging trends in catalysis, such as the use of nanocatalysis with first-row transition metals and micellar catalysis, could offer substantial improvements in reaction efficiency and environmental safety. rsc.org Micelles can act as nanoreactors, creating high localized concentrations of reactants which can lead to enhanced reaction rates and selectivities. rsc.org For 4-Bromophenethyl Methanesulfonate, this could translate to milder reaction conditions for nucleophilic substitution at the mesylate group or for Suzuki, Heck, or Buchwald-Hartwig couplings at the aryl bromide position. The development of bespoke surfactant-stabilized nanoparticle catalysts may enable these transformations with unprecedented efficiency. rsc.org

Table 1: Potential Catalytic Systems for Transformations of this compound

| Transformation | Conventional Catalyst | Novel Catalytic System | Potential Advantages |

| Nucleophilic Substitution (at Mesylate) | Strong base (e.g., NaH) | Phase-Transfer Catalyst in aqueous media | Milder conditions, improved safety, reduced organic solvent waste |

| Suzuki Coupling (at Aryl Bromide) | Pd(PPh₃)₄ | Palladium Nanoparticles on a solid support | Catalyst recyclability, lower catalyst loading, enhanced stability |

| Heck Coupling (at Aryl Bromide) | Pd(OAc)₂ with phosphine ligands | Ligand-free Palladium Micellar Catalysis | Simplified reaction setup, potential for water as a solvent, improved yields |

| C-N Coupling (at Aryl Bromide) | Copper or Palladium complexes | First-Row Transition Metal Catalysts (e.g., Ni, Fe) | Lower cost, reduced toxicity, novel reactivity patterns |

Integration into Flow Chemistry and Automated Synthesis Platforms

The synthesis and subsequent transformations of this compound are well-suited for adaptation to continuous flow chemistry and automated platforms. mpg.dethieme-connect.de Flow chemistry offers significant advantages over traditional batch processing, including superior heat and mass transfer, enhanced safety for handling reactive intermediates, and the potential for process automation and optimization. thieme-connect.demit.edu

An automated flow synthesis of this compound could involve pumping a solution of 2-(4-bromophenyl)ethanol and a base through a reactor to which methanesulfonyl chloride is added, with precise control over temperature, pressure, and residence time. This continuous process could then be "telescoped" directly into subsequent reactions, such as a nucleophilic substitution or a cross-coupling reaction, without the need to isolate the intermediate product. mpg.de This approach drastically reduces manual operations, synthesis time, and waste generation. mpg.de Automated platforms guided by algorithms can further enable rapid reaction screening and optimization, accelerating the discovery of new derivatives. mit.edunih.gov

Table 2: Comparison of Batch vs. Hypothetical Flow Synthesis for a Derivative

| Parameter | Traditional Batch Synthesis | Integrated Flow Synthesis |

| Reaction Time | Hours to days (including workup) | Minutes to hours |

| Process Control | Limited (heating mantles, manual additions) | Precise (automated pumps, static mixers, temperature controllers) |

| Safety | Risks associated with large volumes and exotherms | Inherently safer due to small reactor volumes and superior heat exchange |

| Isolation of Intermediates | Often required, leading to material loss | Avoided through telescoped processes mpg.de |

| Scalability | Complex and non-linear | Straightforward by extending operation time ("scaling out") |

| Throughput | Dependent on reactor size | Can achieve high throughput (e.g., grams per hour) in a small footprint mit.edu |

Sustainable and Green Chemistry Approaches in its Synthesis and Transformations

Adhering to the principles of green chemistry is a critical goal for modern chemical synthesis. rsc.orgunibo.it The production and use of this compound can be made significantly more sustainable. Green chemistry focuses on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency. jddhs.com

For the synthesis of this compound, green approaches could include replacing traditional volatile organic solvents with greener alternatives like bio-derived solvents or even water. scienceopen.com Energy-efficient techniques such as microwave-assisted synthesis could shorten reaction times and reduce energy consumption compared to conventional heating. jddhs.commdpi.com In its subsequent transformations, the principles of atom economy can be maximized by designing reactions where most of the atoms from the reactants are incorporated into the final product. The use of recyclable heterogeneous catalysts or biocatalysts would also contribute to a greener process by minimizing waste. jddhs.com

Table 3: Green Chemistry Metrics for a Hypothetical Synthesis Step

| Synthetic Route | Solvent | Energy Input | Atom Economy | Environmental (E)-Factor | Overall "Greenness" |

| Route A (Conventional) | Dichloromethane (B109758) | Conventional reflux (8h) | Moderate | High (significant solvent waste) | Low |

| Route B (Greener) | 2-Methyltetrahydrofuran (Bio-derived) | Microwave irradiation (15 min) | High | Moderate | Medium |

| Route C (Ideal Green) | Water with surfactant | Ambient temperature with nanocatalyst | High | Low | High |

Exploration of New Synthetic Utilities for this compound in Underexplored Chemical Spaces

The bifunctional nature of this compound makes it an ideal scaffold for exploring novel chemical space in drug discovery and materials science. Its two distinct reactive sites allow for orthogonal chemical modifications, where one group can be reacted selectively without affecting the other. This enables the programmed, sequential introduction of different molecular fragments to build complex target molecules.

Future research will likely exploit this dual reactivity to generate libraries of novel compounds for biological screening. For example, the methanesulfonate group can be displaced by a range of nucleophiles to introduce diversity, followed by a transition-metal-catalyzed cross-coupling reaction at the aryl bromide site to attach another building block. This strategy could be used to synthesize novel analogues of existing drugs or to create entirely new classes of compounds with potential therapeutic activity, such as enzyme inhibitors or receptor modulators. The compound serves as a versatile precursor for a wide array of functionalized organic molecules, similar to related intermediates used in pharmaceutical manufacturing. nbinno.com

Table 4: Orthogonal Reactivity and Potential Applications

| Reactive Site | Reaction Type | Example Reagent | Potential Application / Resulting Structure |

| -OMs (Methanesulfonate) | Nucleophilic Substitution | Azides, amines, thiols, phenols | Introduction of nitrogen, sulfur, or oxygen-containing functional groups for medicinal chemistry |

| -Br (Aryl Bromide) | Suzuki Coupling | Boronic acids | Formation of bi-aryl structures common in pharmaceuticals and organic electronics |

| -Br (Aryl Bromide) | Sonogashira Coupling | Terminal alkynes | Synthesis of rigid, linear molecules for materials science or as linker units |

| -Br (Aryl Bromide) | Buchwald-Hartwig Amination | Primary/Secondary Amines | Direct formation of C-N bonds to build complex amine-containing bioactive molecules |

Q & A

Q. What synthetic methodologies are optimal for preparing 4-Bromophenethyl Methanesulfonate, and how can reaction conditions be optimized to minimize byproducts?

The synthesis of aryl methanesulfonates like this compound typically involves nucleophilic substitution or esterification. For example, analogous compounds such as 4-(2-Bromoacetyl)phenyl methanesulfonate are synthesized via controlled sulfonation of phenolic intermediates using methanesulfonyl chloride under anhydrous conditions (e.g., in dichloromethane with a base like triethylamine) . Key optimization steps include:

- Temperature control : Maintaining 0–5°C to suppress side reactions (e.g., hydrolysis).

- Stoichiometry : A 1.2:1 molar ratio of methanesulfonyl chloride to the phenolic precursor improves yield.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product with >95% purity.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- NMR : H and C NMR confirm the methanesulfonate group (δ ~3.0 ppm for CHSO) and bromophenethyl moiety (aromatic protons at δ 7.2–7.6 ppm).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., CHBrOS for related structures) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity, using acetonitrile/water mobile phases .

Advanced Research Questions

Q. How does the electrophilic reactivity of this compound facilitate its use in cross-coupling reactions, and what mechanistic insights support this?

The bromine atom and methanesulfonate group act as leaving groups, enabling participation in Suzuki-Miyaura or Buchwald-Hartwig couplings. For example:

- Suzuki Reaction : The bromide undergoes palladium-catalyzed coupling with aryl boronic acids. Kinetic studies suggest a Pd(0)/Pd(II) catalytic cycle, with rate-limiting oxidative addition .

- Nucleophilic Substitution : Methanesulfonate’s electron-withdrawing nature enhances electrophilicity at the phenethyl carbon, facilitating SN2 reactions with amines or thiols. Computational studies (DFT) show transition-state stabilization via charge delocalization .

Q. What strategies can resolve contradictions in toxicity data for methanesulfonate esters, and how do structural modifications influence mutagenic potential?

Ethyl methanesulfonate (EMS) is a known mutagen via alkylation of DNA bases (e.g., guanine O lesions) . For this compound:

- Comparative Analysis : Use Ames tests (Salmonella strains TA98/TA100) to compare mutagenicity with EMS. Dose-response modeling (e.g., benchmark dose, BMDL) quantifies thresholds .

- Structure-Activity Relationships (SAR) : Bulkier substituents (e.g., bromophenethyl vs. ethyl) may reduce bioavailability and DNA interaction, lowering mutagenicity. In vitro micronucleus assays validate this hypothesis .

Q. How can this compound be utilized in medicinal chemistry for targeted protein modification?

- Bioconjugation : The methanesulfonate group reacts selectively with cysteine residues (e.g., in kinases or GPCRs) to create covalent inhibitors. LC-MS/MS mapping identifies modification sites .

- Prodrug Design : Enzymatic cleavage of the sulfonate ester releases active metabolites. Stability studies (pH 7.4 buffer, 37°C) assess hydrolysis rates, with HPLC tracking degradation .

Methodological Considerations

Q. What analytical workflows are recommended for detecting trace impurities in this compound batches?

Q. How do solvent polarity and temperature affect the compound’s stability during long-term storage?

- Stability Studies : Store in anhydrous DMSO or acetonitrile at –20°C to prevent hydrolysis. Accelerated degradation tests (40°C/75% RH for 6 months) show <5% decomposition via UPLC .

Data Interpretation and Validation

Q. How should researchers address discrepancies in reaction yields reported across studies?

- DOE (Design of Experiments) : Use factorial designs to isolate variables (e.g., solvent, catalyst loading). For example, a 2 factorial design identified base strength (e.g., EtN vs. NaH) as critical for sulfonation efficiency .

- Reproducibility : Cross-validate results with independent labs using standardized protocols (e.g., USP <1225> for HPLC) .

Safety and Regulatory Compliance

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products